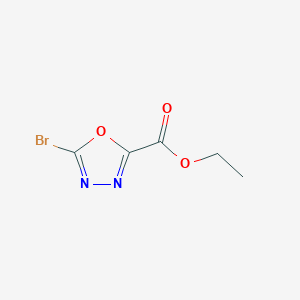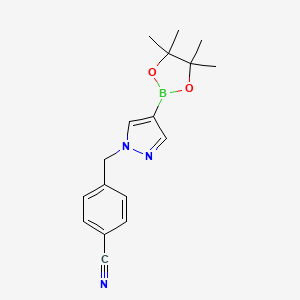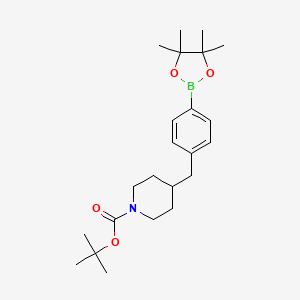
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Descripción general
Descripción
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and an iodine atom attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester typically involves the esterification of 5-iodosalicylic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 5-iodosalicylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst to form 5-iodosalicylic acid methyl ester.
Ethoxycarbonylation: The resulting ester is then treated with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-((Ethoxycarbonyl)methoxy)-5-aminobenzoic acid methyl ester or 2-((Ethoxycarbonyl)methoxy)-5-thiobenzoic acid methyl ester.
Hydrolysis Products: 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid and methanol.
Oxidation Products: Quinones derived from the benzoic acid core.
Reduction Products: Hydroquinones derived from the benzoic acid core.
Aplicaciones Científicas De Investigación
2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of radiolabeled compounds for imaging studies due to the presence of the iodine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features. The iodine atom can facilitate binding to specific sites on proteins.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. It can also act as a substrate for enzymes involved in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
- 2-((Methoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
- 2-((Ethoxycarbonyl)methoxy)-4-iodobenzoic acid methyl ester
- 2-((Ethoxycarbonyl)methoxy)-5-bromobenzoic acid methyl ester
Comparison:
- Structural Differences: The position and type of substituents on the benzoic acid core can vary, leading to differences in reactivity and properties.
- Reactivity: Compounds with different halogen atoms (e.g., bromine instead of iodine) may exhibit different reactivity in substitution reactions.
- Applications: While similar compounds may have overlapping applications, the presence of specific substituents can make certain compounds more suitable for particular research or industrial purposes.
This detailed article provides a comprehensive overview of 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLSXFFRAGMWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)



![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)


![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)


![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)


